molecular formula C8H7N3O3 B2386298 6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid CAS No. 64068-09-3

6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid

Cat. No.: B2386298
CAS No.: 64068-09-3
M. Wt: 193.162
InChI Key: FUDZICOSKNAQFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid (CAS 64068-09-3) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile building block for the synthesis of more complex molecules . This compound features an imidazo[1,2-b]pyridazine core substituted with a methoxy group at position 6 and a carboxylic acid moiety at position 2, which confers unique physicochemical properties and biological activity . Research indicates that derivatives of this compound exhibit notable antimicrobial properties, demonstrating effectiveness against Myanmar tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) comparable to established anti-tuberculosis drugs . The mechanism for this activity has been linked to the compound's interaction with QcrB, a component essential for Mtb's electron transport chain . Furthermore, the compound has shown promising cytotoxic effects in pharmacological studies, inducing apoptosis in colon cancer cell lines (such as HT-29 and Caco-2) through mitochondrial pathways involving cytochrome c release and caspase activation . The carboxylic acid functional group at the 2-position also makes it a valuable precursor for further derivatization, facilitating the exploration of structure-activity relationships (SAR) in the development of novel therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-7-3-2-6-9-5(8(12)13)4-11(6)10-7/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDZICOSKNAQFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid typically involves the reaction of ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate with methanol and water under heated conditions. The reaction is carried out at 100°C for 15 minutes, followed by acidification with 1 N HCl to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as those described for laboratory synthesis. The scalability of the reaction allows for the production of the compound in quantities suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted imidazo[1,2-b]pyridazine derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications:

  • Chemistry : It serves as a versatile building block for synthesizing more complex molecules, particularly in medicinal chemistry.
  • Biology : Utilized in studying biological pathways and enzyme interactions, it aids in understanding disease mechanisms.
  • Pharmaceutical Industry : It is explored as a potential lead compound for drug discovery, particularly targeting specific enzymes or receptors.

Antimicrobial Activity

Research indicates that derivatives of 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid exhibit significant antimicrobial properties against Mycobacterium tuberculosis (Mtb). Minimum inhibitory concentrations (MIC) comparable to established anti-tuberculosis drugs have been reported, highlighting its potential as an effective treatment option.

Anticancer Activity

The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, studies show that treatment with this compound can induce apoptosis in colon cancer cells (HT-29 and Caco-2) through mitochondrial pathways involving cytochrome c release and caspase activation.

Data Summary

Application Area Findings
Antimicrobial Effective against Mtb with MIC comparable to established drugs
Anticancer Induces apoptosis in colon cancer cell lines
Enzyme Interaction Inhibits IL-17A, potentially reducing inflammation

Case Study 1: Anti-Tuberculosis Activity

In a study evaluating various imidazo derivatives, this compound was found to inhibit both drug-susceptible and multidrug-resistant strains of Mtb effectively. The compound's mechanism was linked to its interaction with QcrB, crucial for Mtb's electron transport chain.

Case Study 2: Cancer Cell Line Study

Another investigation focused on the effects of this compound on colon cancer cell lines revealed significant reductions in cell viability. The structural features of the compound were essential in mediating its anticancer effects through apoptotic pathways.

Mechanism of Action

The mechanism of action of 6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and synthetic profiles of 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid can be contextualized by comparing it to structurally related analogs:

Structural and Functional Differences

  • 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid: Substituting methoxy with chlorine at position 6 alters electronic properties and reactivity. This chloro derivative is a key intermediate in synthesizing nonretinoid antagonists of retinol-binding proteins () and has been used in anticancer research due to pyridazine scaffolds' role in kinase inhibition .
  • Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate : The ethyl ester variant improves lipophilicity, facilitating cell membrane penetration. It is synthesized via HBTU-mediated coupling () and serves as a precursor for hydrolyzing to the carboxylic acid form .
  • Thiazolidin amide derivatives : Incorporating thiazolidin moieties (e.g., 4-oxo-2-phenyl-thiazolidin-3-yl) enhances bioactivity by introducing multiple pharmacophores. These compounds exhibit intensified effects in anti-inflammatory and analgesic assays .

Pharmacological Activities

Compound Name Substituents Biological Activity Key Studies/Applications References
This compound Methoxy (C6), carboxylic acid (C2) Antidiabetic (α-glucosidase inhibition) Tested in antidiabetic models; moderate potency
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid Chloro (C6), carboxylic acid (C2) Anticancer, intermediate for retinol-binding protein antagonists Used in kinase inhibitor synthesis
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate Chloro (C6), ethyl ester (C2) Prodrug/intermediate Hydrolyzed to active carboxylic acid form
Imidazo[1,2-b]pyridazine-2-carboxylic acid (unsubstituted) None (parent compound) Analgesic, anti-inflammatory Base structure for derivatization
Thiazolidin amide derivatives (e.g., 15a-f) Thiazolidin (C2), variable aryl groups Enhanced anti-inflammatory, antimicrobial Multi-pharmacophore design

Biological Activity

6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's mechanism of action, biological effects, and potential therapeutic applications, supported by data tables and research findings.

This compound is synthesized through various chemical reactions, including oxidation, reduction, and substitution. These reactions allow for modifications that can enhance its biological activity. The compound's structure consists of an imidazo ring fused to a pyridazine moiety, which is crucial for its interaction with biological targets .

The biological activity of this compound primarily involves its ability to modulate enzyme and receptor activity. It has been identified as an inhibitor of Interleukin-17A (IL-17A), a cytokine involved in inflammatory responses. By inhibiting IL-17A, the compound may reduce inflammation and tissue damage associated with various autoimmune diseases such as psoriasis and rheumatoid arthritis .

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine carboxamides exhibit notable antimicrobial properties. In particular, this compound shows promise against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) comparable to established anti-tuberculosis drugs like isoniazid .

Anticancer Activity

The compound has also demonstrated cytotoxic effects against colon cancer cell lines (HT-29 and Caco-2). Studies show that treatment with imidazo compounds can induce apoptosis through the release of cytochrome c from mitochondria and activation of caspases 3 and 8, indicating a potential pathway for cancer therapy .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
AntimicrobialEffective against Mtb (MIC = 0.10 – 0.19 μM) ,
Anti-inflammatoryInhibits IL-17A; reduces inflammation,
AnticancerInduces apoptosis in colon cancer cells
Enzyme InteractionModulates activity of specific enzymes,

Case Studies

Case Study 1: Anti-Tuberculosis Activity
In a study evaluating the anti-tuberculosis potential of various imidazo derivatives, this compound was found to inhibit both drug-susceptible and multidrug-resistant strains of Mtb effectively. The compound's mechanism was linked to its interaction with QcrB, a component essential for Mtb's electron transport chain .

Case Study 2: Cancer Cell Line Study
Another investigation focused on the effects of imidazo compounds on colon cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability. The study highlighted the importance of the compound's structural features in mediating its anticancer effects through apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid, and what reaction conditions optimize yield?

  • Methodology : A common approach involves nucleophilic substitution or hydrolysis of precursor compounds. For example, substituting a chlorine atom at the 6-position with methoxy groups using NaOCH₃ in methanol under reflux (70°C, 1 hour) achieves high regioselectivity . Key reagents include HBTU (coupling agent) and i-Pr₂NEt (base) for intermediate formation .
  • Optimization : Reaction purity is monitored via TLC, and yields improve by controlling stoichiometric ratios (e.g., 1:1 molar ratio of precursor to NaOCH₃) and inert atmospheres to prevent oxidation .

Q. How is the purity and structural integrity of this compound validated experimentally?

  • Characterization Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy proton signals at δ ~3.9 ppm) .
  • Mass Spectrometry (MS) : ESI+ or HRMS validates molecular weight (e.g., [M+H]⁺ peaks) .
  • HPLC : Reverse-phase chromatography assesses purity (>95% typical for research-grade material) .

Q. What preliminary biological screening models are appropriate for this compound?

  • In vitro Assays :

  • Kinase Inhibition : Use ATP-binding assays (e.g., ADP-Glo™) due to structural similarity to kinase inhibitors .
  • Antimicrobial Activity : Broth microdilution against Mycobacterium tuberculosis (MIC values) or Gram-negative/-positive bacteria .

Advanced Research Questions

Q. How do electronic and steric modifications at the 6-methoxy position influence bioactivity?

  • Structure-Activity Relationship (SAR) Strategies :

  • Electron-Withdrawing Groups : Replace methoxy with Cl or CF₃ to enhance electrophilicity and target binding .
  • Steric Hindrance : Introduce cyclopropyl or aryl groups to modulate selectivity (e.g., reduced off-target effects in kinase assays) .
    • Case Study : Trifluoromethyl analogs show 3-fold higher potency in in vitro kinase inhibition compared to methoxy derivatives .

Q. What computational methods predict the binding affinity of this compound to biological targets?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP pockets (e.g., VEGFR2, EGFR) .
  • MD Simulations : AMBER or GROMACS assess stability of ligand-protein complexes over 100-ns trajectories .
    • Validation : Correlate computed binding energies (ΔG) with experimental IC₅₀ values from enzyme assays .

Q. How can conflicting solubility and stability data be resolved for this compound?

  • Contradictory Evidence :

  • Solubility : Reported as <0.1 mg/mL in water but >10 mg/mL in DMSO. Use co-solvents (e.g., PEG-400) or nanoformulations to enhance aqueous dispersion .
  • Stability : Degradation observed at pH >8.0; buffer systems (pH 6.5–7.4) and lyophilization improve shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.